molecular formula C21H24N2OS B11642426 3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one

Cat. No.: B11642426
M. Wt: 352.5 g/mol
InChI Key: BMJKIOJPVVPADX-UHFFFAOYSA-N
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Description

3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one typically involves multiple steps. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the spiro linkage and the prop-2-en-1-ylsulfanyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, adherence to safety and environmental regulations is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the prop-2-en-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline core can be reduced under specific conditions to yield dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as dichloromethane, ethanol, and acetonitrile are often employed to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the quinazoline core can yield dihydroquinazoline derivatives.

Scientific Research Applications

3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one has several scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and can be used to study reaction mechanisms and pathways.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one involves its interaction with specific molecular targets and pathways. The presence of sulfur and nitrogen atoms in its structure allows it to form strong interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chloroprop-2-en-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indoles
  • 2-(prop-2-yn-1-ylsulfanyl)-1,4,5,6,7,8-hexahydroquinolines

Uniqueness

Compared to similar compounds, 3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclopentan]-4(6H)-one stands out due to its spiro linkage and the specific arrangement of sulfur and nitrogen atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24N2OS

Molecular Weight

352.5 g/mol

IUPAC Name

3-ethyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one

InChI

InChI=1S/C21H24N2OS/c1-3-13-25-20-22-18-16-10-6-5-9-15(16)14-21(11-7-8-12-21)17(18)19(24)23(20)4-2/h3,5-6,9-10H,1,4,7-8,11-14H2,2H3

InChI Key

BMJKIOJPVVPADX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCC=C

Origin of Product

United States

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